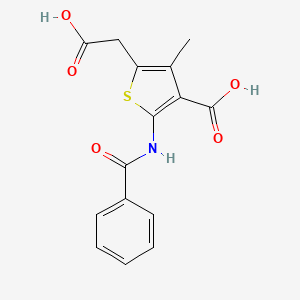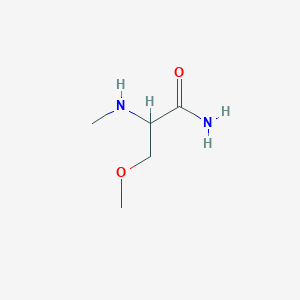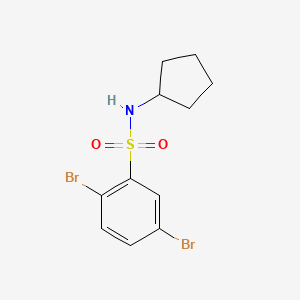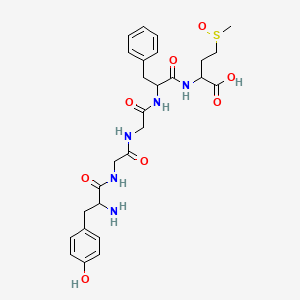
2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a pyridine ring, and a carboxamide group, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.
Formation of the Pyridine Ring: Using a method such as the Hantzsch pyridine synthesis.
Coupling Reactions: Connecting the benzothiazole and pyridine rings through a carboxamide linkage, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Benzothiazolring.
Reduktion: Reduktionsreaktionen könnten die Carboxamidgruppe angreifen und sie in ein Amin umwandeln.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen könnten an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA).
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte würden von den verwendeten spezifischen Reaktionen und Bedingungen abhängen. So könnte die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion Amine erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamid könnte Anwendungen in folgenden Bereichen haben:
Chemie: Als Ligand in der Koordinationschemie oder als Baustein in der organischen Synthese.
Biologie: Mögliche Verwendung als fluoreszierende Sonde oder bei der Untersuchung von Enzymwechselwirkungen.
Medizin: Untersucht auf sein Potenzial als Therapeutikum, möglicherweise bei der Behandlung von Krankheiten wie Krebs oder neurodegenerativen Erkrankungen.
Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
5. Wirkmechanismus
Der Wirkmechanismus würde von der jeweiligen Anwendung abhängen. Zum Beispiel:
Biologische Aktivität: Es könnte mit bestimmten Proteinen oder Enzymen interagieren und deren Funktion hemmen oder aktivieren.
Chemische Reaktionen: Es könnte als Katalysator oder Zwischenprodukt wirken und die Umwandlung anderer Moleküle erleichtern.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance:
Biological Activity: It might interact with specific proteins or enzymes, inhibiting or activating their function.
Chemical Reactions: It could act as a catalyst or intermediate, facilitating the transformation of other molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1,3-Benzothiazol-2-yl)pyridin: Fehlt die Carboxamidgruppe.
N-(4-methylpyridin-2-yl)pyridine-3-carboxamid: Fehlt der Benzothiazolring.
2-(1,3-Benzothiazol-2-yl)-N-phenylpyridine-3-carboxamid: Hat eine Phenylgruppe anstelle der 4-Methylpyridin-2-yl-Gruppe.
Einzigartigkeit
Die einzigartige Kombination aus Benzothiazolring, Pyridinring und Carboxamidgruppe in 2-(1,3-Benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamid kann spezifische Eigenschaften verleihen, wie z. B. eine erhöhte Bindungsaffinität zu bestimmten biologischen Zielstrukturen oder eine einzigartige Reaktivität in chemischen Prozessen.
Eigenschaften
Molekularformel |
C19H14N4OS |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c1-12-8-10-20-16(11-12)23-18(24)13-5-4-9-21-17(13)19-22-14-6-2-3-7-15(14)25-19/h2-11H,1H3,(H,20,23,24) |
InChI-Schlüssel |
YSPSRULGSHFVBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12117681.png)


![Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-](/img/structure/B12117697.png)


![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)
![1h-Indol-6-amine,4-[(phenylmethyl)thio]-](/img/structure/B12117739.png)


